molecular formula C5H6FNO2S B13511511 rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride

rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride

Cat. No.: B13511511
M. Wt: 163.17 g/mol
InChI Key: PFMYIGWVKSAWHK-UHNVWZDZSA-N
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Description

rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride is a chemical compound with a unique structure that includes a cyclopropyl ring, a cyano group, and a methanesulfonyl fluoride group

Preparation Methods

The synthesis of rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropyl ring, followed by the introduction of the cyano group and the methanesulfonyl fluoride group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The cyano group and methanesulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride can be compared with other similar compounds, such as:

    rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl chloride: This compound has a chloride group instead of a fluoride group, which can affect its reactivity and applications.

    rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride: This compound has an aminocyclopentyl group instead of a cyanocyclopropyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C5H6FNO2S

Molecular Weight

163.17 g/mol

IUPAC Name

[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride

InChI

InChI=1S/C5H6FNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2/t4-,5+/m1/s1

InChI Key

PFMYIGWVKSAWHK-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H]([C@H]1C#N)CS(=O)(=O)F

Canonical SMILES

C1C(C1C#N)CS(=O)(=O)F

Origin of Product

United States

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